Biotinyl-CoA

Description

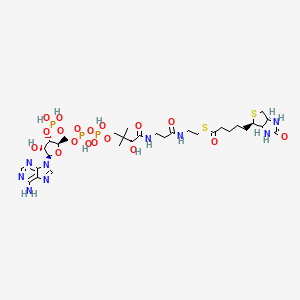

Structure

2D Structure

Properties

Molecular Formula |

C31H50N9O18P3S2 |

|---|---|

Molecular Weight |

993.8 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanethioate |

InChI |

InChI=1S/C31H50N9O18P3S2/c1-31(2,25(44)28(45)34-8-7-19(41)33-9-10-62-20(42)6-4-3-5-18-21-16(12-63-18)38-30(46)39-21)13-55-61(52,53)58-60(50,51)54-11-17-24(57-59(47,48)49)23(43)29(56-17)40-15-37-22-26(32)35-14-36-27(22)40/h14-18,21,23-25,29,43-44H,3-13H2,1-2H3,(H,33,41)(H,34,45)(H,50,51)(H,52,53)(H2,32,35,36)(H2,38,39,46)(H2,47,48,49)/t16-,17-,18-,21-,23-,24-,25+,29-/m1/s1 |

InChI Key |

WNMONPKUDXWVKE-OLABLILRSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC[C@@H]4[C@H]5[C@@H](CS4)NC(=O)N5)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC4C5C(CS4)NC(=O)N5)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Biotinyl-CoA: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinyl-CoA is a pivotal molecule in cellular metabolism, serving as the activated form of biotin (Vitamin B7) and a key cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes play critical roles in a variety of essential metabolic pathways, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound. It details experimental protocols for its synthesis and analysis and presents key metabolic pathways in a visually accessible format to support further research and drug development endeavors.

Introduction

This compound is an acyl-CoA derivative formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of biotin.[1] This covalent linkage activates biotin, enabling its participation as a carboxyl group carrier in vital carboxylation reactions. The study of this compound is integral to understanding the regulation of fundamental metabolic processes and offers potential targets for therapeutic intervention in metabolic diseases.

Structure and Chemical Properties

The chemical structure of this compound combines the features of biotin and coenzyme A. The biotin moiety consists of a ureido ring fused with a tetrahydrothiophene ring, and a valeric acid side chain. It is the ureido ring that acts as the carrier of CO2.[2] The coenzyme A portion is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (Vitamin B5), and a 3'-phosphoadenosine 5'-diphosphate moiety.

Chemical Structure

Molecular Formula: C31H50N9O18P3S2[1]

Systematic IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanethioate

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 993.8 g/mol | [1] |

| Melting Point | Data not available | |

| Solubility (Biotin) | Soluble in water (highly soluble as sodium salt), acetone, methanol, methyl ethyl ketone, benzene, cyclohexene. Insoluble in saturated & paraffin hydrocarbons. | [3] |

| Solubility (Coenzyme A) | Freely soluble in water; insoluble in ethanol, acetone, and ether. | PubChem CID 650 |

Biological Significance and Metabolic Pathways

This compound is the active form of biotin that is utilized by biotin-dependent carboxylases. These enzymes catalyze the transfer of a carboxyl group to various substrates, a critical step in several metabolic pathways.

-

Fatty Acid Synthesis: Acetyl-CoA carboxylase (ACC) uses biotin to carboxylate acetyl-CoA to malonyl-CoA, the committed step in fatty acid biosynthesis.

-

Amino Acid Catabolism: Propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (MCC) are involved in the breakdown of certain amino acids.

-

Gluconeogenesis: Pyruvate carboxylase (PC) converts pyruvate to oxaloacetate, a key step in gluconeogenesis.

The formation of the active holoenzyme (biotinylated enzyme) involves the covalent attachment of biotin to a specific lysine residue of the apo-carboxylase, a reaction catalyzed by holocarboxylase synthetase (also known as biotin protein ligase). The biotinyl-5'-adenylate is an intermediate in this reaction. Biotinidase is the enzyme responsible for cleaving biotin from the degraded carboxylases, allowing for the recycling of the vitamin.

Biotin-Dependent Carboxylation Cycle

The following diagram illustrates the central role of biotin and its activation to this compound in the carboxylation cycle of biotin-dependent enzymes.

Caption: The Biotin Cycle: Activation, Carboxylation, and Recycling.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its study. The following sections provide methodologies based on established principles for similar molecules.

Enzymatic Synthesis of this compound

This protocol describes a method for the enzymatic synthesis of this compound using a biotin protein ligase (BirA).

Materials:

-

Biotin

-

Coenzyme A (lithium salt)

-

ATP (disodium salt)

-

Recombinant Biotin Protein Ligase (BirA)

-

Tris-HCl buffer (pH 8.0)

-

MgCl2

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Reaction quenching solution (e.g., perchloric acid)

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, DTT, BSA, ATP, Coenzyme A, and biotin.

-

Initiate the reaction by adding a purified, concentrated solution of BirA.

-

Incubate the reaction mixture at 37°C. The optimal incubation time should be determined empirically by taking time points.

-

Terminate the reaction by adding an equal volume of ice-cold quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant for the presence of this compound using HPLC.

Purification of this compound by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of two solvents is typically used:

-

Solvent A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.5).

-

Solvent B: Acetonitrile or methanol.

-

Procedure:

-

Filter the supernatant from the enzymatic synthesis reaction through a 0.22 µm filter.

-

Inject the filtered sample onto the C18 column equilibrated with the initial mobile phase conditions (high percentage of Solvent A).

-

Elute the column with a linear gradient of increasing Solvent B concentration.

-

Monitor the elution profile at a wavelength where Coenzyme A and its derivatives absorb (typically around 260 nm).

-

Collect the fractions corresponding to the this compound peak.

-

Confirm the identity and purity of the collected fractions using mass spectrometry.

Analysis of this compound

Mass Spectrometry:

-

Mass spectrometry can be used to confirm the molecular weight of the synthesized this compound (993.8 g/mol ).

-

Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. Signature fragment ions for biotinylated peptides have been identified, and similar fragmentation patterns would be expected for this compound.

NMR Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of this compound.

Experimental Workflow for Studying this compound Metabolism

The following diagram outlines a general workflow for investigating the role and regulation of this compound in a biological system.

Caption: A general workflow for the investigation of this compound metabolism.

Conclusion

This compound is a central molecule in metabolism, and a thorough understanding of its properties and functions is essential for researchers in various fields. This guide has provided a detailed overview of the structure, chemical properties, and biological roles of this compound. The outlined experimental protocols and workflows offer a practical framework for its synthesis, analysis, and further investigation. Continued research into this compound and the enzymes that utilize it will undoubtedly uncover new insights into metabolic regulation and may lead to the development of novel therapeutic strategies for a range of human diseases.

References

The Pivotal Role of Biotin-Appended Coenzymes in Enzymatic Carboxylation Reactions: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin, also known as vitamin B7, plays a central role in a critical class of enzymatic reactions: carboxylations. Covalently bound to the epsilon-amino group of a specific lysine residue within a biotin carboxyl carrier protein (BCCP) domain, biotin acts as a mobile carboxyl group carrier. This technical guide provides an in-depth exploration of the function of the biotinylated coenzyme in key metabolic pathways. We will delve into the mechanisms of the major biotin-dependent carboxylases, present their kinetic parameters, detail experimental protocols for their study, and discuss their significance as therapeutic targets in drug development.

Introduction: The Biotin-Dependent Carboxylases

Biotin-dependent carboxylases are a ubiquitous class of enzymes that catalyze the transfer of a carboxyl group to a substrate, a reaction fundamental to a variety of metabolic processes, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1][2][3] In humans, four major mitochondrial biotin-dependent carboxylases are essential for metabolic homeostasis:

-

Acetyl-CoA Carboxylase (ACC)

-

Propionyl-CoA Carboxylase (PCC)

-

3-Methylcrotonyl-CoA Carboxylase (MCC)

-

Pyruvate Carboxylase (PC)

These enzymes are structurally complex, often existing as large multi-subunit or multi-domain proteins.[1][4] They share a common catalytic mechanism that proceeds in two distinct half-reactions, occurring at separate active sites.

The General Mechanism: A Two-Step Carboxylation Process

The catalytic cycle of biotin-dependent carboxylases involves two key steps, facilitated by two distinct enzymatic domains: the Biotin Carboxylase (BC) domain and the Carboxyltransferase (CT) domain. The biotin cofactor, tethered to the Biotin Carboxyl Carrier Protein (BCCP) domain, acts as a "swinging arm" to shuttle the carboxyl group between these two active sites.

Step 1: Carboxylation of Biotin (BC Domain)

In the first half-reaction, the BC domain catalyzes the ATP-dependent carboxylation of the N1' atom of the biotin ring, using bicarbonate (HCO₃⁻) as the carboxyl group donor. This reaction proceeds via a carboxyphosphate intermediate.

Enzyme-Biotin + HCO₃⁻ + ATP ⇌ Enzyme-Carboxybiotin + ADP + Pi

Step 2: Transfer of the Carboxyl Group (CT Domain)

The carboxybiotin, now tethered to the BCCP domain, translocates to the CT active site. Here, the activated carboxyl group is transferred from carboxybiotin to the specific substrate of the enzyme.

Enzyme-Carboxybiotin + Substrate ⇌ Enzyme-Biotin + Carboxylated Product

This two-step mechanism is a unifying feature of all biotin-dependent carboxylases.

Figure 1: General mechanism of biotin-dependent carboxylases.

Key Biotin-Dependent Carboxylases in Human Metabolism

Acetyl-CoA Carboxylase (ACC)

ACC is a rate-limiting enzyme in the biosynthesis of fatty acids. It catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. In mammals, two major isoforms exist: ACC1, which is cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the mitochondrial outer membrane and regulates fatty acid oxidation.

Reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

Propionyl-CoA Carboxylase (PCC)

PCC is a key enzyme in the catabolism of several branched-chain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol. It carboxylates propionyl-CoA to form (S)-methylmalonyl-CoA.

Reaction: Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi

3-Methylcrotonyl-CoA Carboxylase (MCC)

MCC is essential for the catabolism of the branched-chain amino acid leucine. It catalyzes the carboxylation of 3-methylcrotonyl-CoA to produce 3-methylglutaconyl-CoA.

Reaction: 3-Methylcrotonyl-CoA + HCO₃⁻ + ATP → 3-Methylglutaconyl-CoA + ADP + Pi

Pyruvate Carboxylase (PC)

PC is a crucial anaplerotic enzyme that replenishes the tricarboxylic acid (TCA) cycle with oxaloacetate. It is also a key enzyme in gluconeogenesis. PC catalyzes the carboxylation of pyruvate to form oxaloacetate.

Reaction: Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi

Figure 2: Involvement of biotin-dependent carboxylases in major metabolic pathways.

Quantitative Data: Enzyme Kinetics

The following table summarizes the Michaelis-Menten constants (Km) for the substrates of the major human biotin-dependent carboxylases. These values are critical for understanding the substrate affinity and catalytic efficiency of these enzymes.

| Enzyme | Substrate | Km Value (mM) | Source Organism/Notes |

| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | 0.004 - 0.4 | Rat liver; value is highly dependent on CoA activation. |

| ATP | ~0.04 | Metallosphaera sedula | |

| Bicarbonate (HCO₃⁻) | ~0.3 | Metallosphaera sedula | |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 | Human |

| ATP | 0.08 | Human | |

| Bicarbonate (HCO₃⁻) | 3.0 | Human | |

| Pyruvate Carboxylase (PC) | Pyruvate | 0.28 - 0.33 | Rat liver, Pseudomonas citronellolis |

| ATP | 0.14 - 1.01 | Rat liver, Pseudomonas citronellolis | |

| Bicarbonate (HCO₃⁻) | 4.2 - 22.1 | Rat liver, Pseudomonas citronellolis |

Experimental Protocols for Enzyme Activity Assays

Accurate measurement of carboxylase activity is essential for both basic research and drug discovery. A variety of assay methods have been developed, each with its own advantages and limitations.

Spectrophotometric Assays

These are often coupled enzyme assays where the product of the carboxylase reaction is a substrate for a second enzyme that produces a change in absorbance.

Example: Pyruvate Carboxylase Assay

This protocol describes a coupled enzyme assay where the oxaloacetate produced by PC is reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD⁺, which is monitored at 340 nm.

-

Reaction Mixture:

-

100 mM Tris-HCl, pH 8.0

-

5 mM MgCl₂

-

100 mM KCl

-

0.1 mM Acetyl-CoA (allosteric activator)

-

0.15 mM NADH

-

5 units Malate Dehydrogenase

-

Varying concentrations of pyruvate, ATP, and bicarbonate

-

-

Procedure:

-

Prepare the reaction mixture in a UV-transparent cuvette.

-

Equilibrate to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the pyruvate carboxylase enzyme preparation.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation, which is proportional to the PC activity.

-

High-Performance Liquid Chromatography (HPLC) Based Assays

HPLC methods offer high specificity and sensitivity, allowing for the direct measurement of the CoA-ester products.

Example: Propionyl-CoA Carboxylase Assay in Lymphocytes

This method measures the amount of methylmalonyl-CoA produced from unlabeled propionyl-CoA.

-

Sample Preparation: Phytohemagglutinin-stimulated lymphocytes are lysed to release the enzyme.

-

Reaction: The cell lysate is incubated with propionyl-CoA, ATP, and bicarbonate.

-

Analysis: The reaction is stopped, and the mixture is analyzed by HPLC to separate and quantify the methylmalonyl-CoA product.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and specific technique is a powerful alternative to radiometric assays.

Example: Propionyl-CoA Carboxylase Assay

This method quantifies the conversion of propionyl-CoA to methylmalonyl-CoA.

-

Methodology:

-

Develop a UPLC method to separate propionyl-CoA and methylmalonyl-CoA.

-

Use tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of both analytes.

-

This allows for accurate determination of PCC activity in complex biological samples.

-

References

- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of activation of acetyl-CoA carboxylase by citrate. Relationship to the rate of polymerization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 4. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

The Significance of Biotinylation in Prokaryotic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In prokaryotic metabolism, the covalent attachment of biotin to key enzymes is a critical post-translational modification essential for central metabolic pathways, most notably fatty acid biosynthesis. This process is not mediated by Biotinyl-CoA, but rather through a sophisticated enzymatic reaction culminating in the formation of a biotinylated protein. The central player in this process is the bifunctional enzyme Biotin Protein Ligase (BPL), known as BirA in Escherichia coli, which not only catalyzes the attachment of biotin but also acts as a transcriptional repressor for biotin biosynthesis. This technical guide provides an in-depth exploration of the synthesis of biotin, the mechanism of protein biotinylation, the pivotal role of the biotinylated enzyme Acetyl-CoA Carboxylase (ACC) in fatty acid synthesis, and the intricate regulatory circuits that govern biotin homeostasis. Detailed experimental protocols and quantitative data are provided to serve as a comprehensive resource for researchers in the field.

Introduction: The Central Role of Biotin

Biotin (Vitamin B7) is an indispensable cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes are crucial in a variety of metabolic pathways, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[1] In prokaryotes, the most prominent of these is Acetyl-CoA Carboxylase (ACC), which catalyzes the first committed step in fatty acid biosynthesis.[2] For biotin to be functional, it must be covalently attached to a specific lysine residue on its target apo-enzyme, a process known as biotinylation.[3] This guide will elucidate the molecular mechanisms underlying this vital process and its significance in prokaryotic physiology.

The Biotin Biosynthesis Pathway (bio Operon)

Most bacteria, unlike mammals, can synthesize biotin de novo.[4] In E. coli, the genes responsible for biotin synthesis are clustered in the bio operon (bioABCDE).[5] The synthesis begins with pimeloyl-ACP, which is derived from the fatty acid synthesis pathway, and proceeds through a series of enzymatic steps to produce biotin.

The synthesis of the pimelate moiety, a key precursor, can vary between different bacterial species. In E. coli, this involves the BioC and BioH enzymes, which modify the fatty acid synthesis pathway to produce pimeloyl-ACP. The subsequent conserved pathway involves the enzymes BioF, BioA, BioD, and BioB, which assemble the fused heterocyclic rings of the biotin molecule.

Mechanism of Protein Biotinylation: The Role of BirA

The covalent attachment of biotin to its target protein is catalyzed by Biotin Protein Ligase (BPL), also known as BirA in E. coli. This is a highly specific, two-step enzymatic reaction that requires ATP.

-

Activation of Biotin: BirA first catalyzes the reaction between biotin and ATP to form an activated intermediate, biotinyl-5'-AMP , with the release of pyrophosphate. This intermediate remains tightly bound within the active site of BirA.

-

Transfer to Acceptor Protein: The activated biotinyl group is then transferred from biotinyl-5'-AMP to the ε-amino group of a specific lysine residue on the acceptor protein, forming a stable amide bond and releasing AMP. In E. coli, the primary natural substrate for BirA is the Biotin Carboxyl Carrier Protein (BCCP), also known as AccB, which is a subunit of Acetyl-CoA Carboxylase.

Acetyl-CoA Carboxylase: The Major Biotinylated Enzyme

In most prokaryotes, Acetyl-CoA Carboxylase (ACC) is a multi-subunit enzyme complex responsible for the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid biosynthesis. In E. coli, ACC is composed of four different proteins encoded by the genes accA, accB, accC, and accD.

-

Biotin Carboxylase (BC): A homodimer of the AccC subunit, it catalyzes the ATP-dependent carboxylation of the biotin moiety on BCCP.

-

Biotin Carboxyl Carrier Protein (BCCP): The AccB protein, which contains the covalently attached biotin cofactor.

-

Carboxyltransferase (CT): A complex of AccA and AccD subunits that transfers the carboxyl group from carboxybiotin to acetyl-CoA, forming malonyl-CoA.

The overall reaction is a two-step process where the biotinylated BCCP acts as a swinging arm, moving the carboxyl group from the BC active site to the CT active site.

Quantitative Data

The kinetic parameters of the components of the E. coli biotinylation and carboxylation machinery have been extensively studied.

Table 1: Kinetic Parameters of E. coli BirA

| Substrate | KM | Reference |

|---|---|---|

| Biotin | 57 nM |

| ATP | 60 ± 14 µM | |

Table 2: Kinetic Parameters of E. coli Acetyl-CoA Carboxylase Subunits

| Subunit | Substrate | KM | kcat | Reference |

|---|---|---|---|---|

| AccC (Biotin Carboxylase) | ATP | 115 µM | 0.228 s-1 | |

| Bicarbonate | 16.2 mM | 0.44 s-1 | ||

| Biotin | 35.1 mM | 0.58 s-1 | ||

| AccA/AccD (Carboxyltransferase) | Acetyl-CoA | 18 ± 4 µM | - |

| Holo-ACC Complex | BCCP (AccB) | 39 ± 9 nM | - | |

Table 3: Intracellular Metabolite Concentrations in E. coli

| Metabolite | Concentration | Reference |

|---|---|---|

| Acetyl-CoA | ~600 µM |

| Malonyl-CoA | ~20-60 µM | |

Dual Function of BirA: A Transcriptional Repressor

In addition to its catalytic role, BirA is a transcriptional repressor that regulates the expression of the bio operon. This dual function allows the cell to tightly control biotin homeostasis, linking the synthesis of biotin to its consumption.

The regulatory signal is not biotin itself, but the catalytic intermediate, biotinyl-5'-AMP .

-

High Biotin/Low Demand: When biotin is abundant and the pool of unbiotinylated BCCP is low, biotinyl-5'-AMP accumulates in the active site of BirA. This triggers the dimerization of BirA. The BirA dimer then binds with high affinity to the bio operator (bioO), a palindromic DNA sequence located between the divergent promoters of the bio operon, physically blocking transcription by RNA polymerase.

-

Low Biotin/High Demand: When biotin is scarce or there is a high level of unbiotinylated BCCP, the biotinyl-5'-AMP intermediate is rapidly consumed in the biotinylation reaction. This prevents the accumulation of the BirA-biotinyl-5'-AMP complex, and BirA remains in a monomeric state, which has a low affinity for the bioO sequence. The operator site remains unoccupied, allowing for the transcription of the bio operon and the synthesis of more biotin.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Biotinyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinyl-CoA is an essential molecule for studying various metabolic pathways and developing novel therapeutics. It serves as a substrate for enzymes involved in fatty acid metabolism and as a versatile tool for affinity labeling and purification of biotin-binding proteins. This document provides a detailed, two-step chemical synthesis protocol for the preparation of this compound for laboratory use. The synthesis involves the activation of biotin to Biotin-N-hydroxysuccinimide ester (NHS-Biotin), followed by its reaction with Coenzyme A (CoA) to form the desired this compound thioester. This method is robust, reproducible, and yields a product of high purity suitable for a wide range of research applications.

Introduction

Biotin, a water-soluble B vitamin, plays a crucial role as a cofactor for carboxylase enzymes. The covalent attachment of biotin to other molecules, a process known as biotinylation, is a widely used technique in biotechnology and molecular biology. This compound, the thioester of biotin and Coenzyme A, is a key intermediate in several metabolic pathways and serves as a valuable probe for studying enzyme kinetics, inhibitor screening, and protein-protein interactions. The chemical synthesis of this compound provides a reliable source of this important molecule for in vitro studies, overcoming the limitations of enzymatic synthesis or commercial availability.

The synthesis strategy presented here is a two-step process:

-

Activation of Biotin: The carboxyl group of biotin is activated by converting it into an N-hydroxysuccinimide (NHS) ester. This activated form, NHS-Biotin, is highly reactive towards nucleophiles.

-

Thioester Formation: The NHS-Biotin is then reacted with the free thiol group of Coenzyme A, resulting in the formation of a stable thioester bond and yielding this compound.

This document provides detailed experimental protocols for both steps, along with methods for purification and characterization of the final product.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Synthesis

| Parameter | Step 1: NHS-Biotin Synthesis | Step 2: this compound Synthesis | Overall |

| Starting Materials | D-Biotin, N,N'-Disuccinimidyl carbonate (DSC) | NHS-Biotin, Coenzyme A (lithium salt) | D-Biotin, Coenzyme A |

| Solvents | Anhydrous Dimethylformamide (DMF) | Anhydrous DMF, Phosphate Buffer | - |

| Reaction Time | 4-6 hours | 2-4 hours | 6-10 hours |

| Reaction Temperature | Room Temperature | Room Temperature | Room Temperature |

| Typical Yield | 70-85% | 50-70% | 35-60% |

| Purification Method | Precipitation and washing | Reverse-Phase HPLC | - |

| Purity (by HPLC) | >95% | >98% | >98% |

Experimental Protocols

Materials and Reagents

-

D-Biotin (M.W. 244.31 g/mol )

-

N,N'-Disuccinimidyl carbonate (DSC) (M.W. 256.17 g/mol )

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Coenzyme A lithium salt hydrate (M.W. ~785.3 g/mol , exact M.W. varies by lot)

-

Sodium phosphate monobasic and dibasic

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Deionized water

Step 1: Synthesis of Biotin-N-hydroxysuccinimide ester (NHS-Biotin)

This protocol is adapted from established methods for the synthesis of NHS esters.

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-Biotin (1.0 g, 4.09 mmol) in 20 mL of anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add N,N'-Disuccinimidyl carbonate (DSC) (1.15 g, 4.50 mmol, 1.1 equivalents). Then, add triethylamine (0.68 mL, 4.91 mmol, 1.2 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v).

-

Precipitation and Isolation: After the reaction is complete, pour the reaction mixture into 200 mL of cold diethyl ether with vigorous stirring. A white precipitate of NHS-Biotin will form.

-

Washing and Drying: Collect the precipitate by vacuum filtration, wash it thoroughly with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and byproducts. Dry the white solid under vacuum to obtain NHS-Biotin.

-

Characterization: The product can be characterized by melting point analysis and NMR spectroscopy. The expected yield is typically between 70% and 85%.

Step 2: Synthesis of this compound from NHS-Biotin and Coenzyme A

This protocol is based on the principles of reacting NHS esters with thiols.

-

Preparation of Coenzyme A Solution: Prepare a 50 mM sodium phosphate buffer at pH 7.0. Dissolve Coenzyme A lithium salt hydrate (10 mg, ~0.012 mmol) in 1 mL of this buffer.

-

Preparation of NHS-Biotin Solution: Immediately before use, dissolve NHS-Biotin (5.0 mg, 0.0146 mmol, 1.2 equivalents) in 0.2 mL of anhydrous DMF or DMSO.

-

Reaction: Add the NHS-Biotin solution dropwise to the stirred Coenzyme A solution. Let the reaction proceed at room temperature for 2-4 hours. The progress of the reaction can be monitored by RP-HPLC.

-

Quenching: The reaction can be quenched by adding a small amount of a thiol-containing compound like dithiothreitol (DTT) to react with any excess NHS-Biotin, or directly proceed to purification.

Purification of this compound by Reverse-Phase HPLC

-

HPLC System: Use a preparative or semi-preparative RP-HPLC system equipped with a C18 column (e.g., 10 x 250 mm, 5 µm particle size).

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient: A typical gradient would be:

-

0-5 min: 5% B

-

5-35 min: 5% to 50% B (linear gradient)

-

35-40 min: 50% to 95% B

-

40-45 min: 95% B

-

45-50 min: 95% to 5% B

-

50-60 min: 5% B (re-equilibration)

-

-

Detection: Monitor the elution at 260 nm (for the adenine base of CoA).

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a white powder.

Characterization of this compound

-

Mass Spectrometry (MS): Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS). The expected [M-H]⁻ ion for this compound (C31H48N7O17P3S2) is approximately 995.18 g/mol .

-

Nuclear Magnetic Resonance (NMR): Structural confirmation can be obtained by ¹H and ³¹P NMR spectroscopy.

Mandatory Visualization

Caption: Chemical synthesis pathway of this compound.

Caption: Experimental workflow for this compound synthesis.

Step-by-step guide to in vitro protein biotinylation using Biotinyl-CoA

Application Notes: Site-Specific In Vitro Protein Biotinylation

Introduction

Protein biotinylation is a powerful biochemical technique that involves the covalent attachment of biotin to a protein of interest.[1] This process is widely utilized in life sciences research due to the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin (Kd ≈ 10-14 to 10-15 M).[2][3] This high-affinity binding forms the basis for numerous applications, including protein detection, purification, and immobilization.[4][5]

Proteins can be biotinylated through two primary methods: chemical and enzymatic. Chemical biotinylation typically uses N-hydroxysuccinimide (NHS) esters of biotin to label primary amines (e.g., lysine residues), but this can result in a heterogeneous product with random labeling that may impair protein function. In contrast, enzymatic biotinylation offers high specificity, resulting in a homogeneously labeled protein with biotin attached at a single, predetermined site.

This guide focuses on the most common enzymatic method, which uses the E. coli biotin ligase, BirA. The BirA enzyme recognizes a specific 15-amino-acid consensus sequence, known as the AviTag, which must be genetically fused to the target protein. In a two-step, ATP-dependent reaction, BirA first activates biotin to form biotinoyl-5'-AMP and then catalyzes the transfer of the biotin to a specific lysine residue within the AviTag. While biotin's natural role involves serving as a coenzyme for carboxylases that act on acyl-CoA substrates, the in vitro biotinylation reaction for protein tagging utilizes D-biotin and ATP directly, not Biotinyl-CoA.

Applications of Enzymatic Biotinylation

The specificity and efficiency of BirA-mediated biotinylation make it ideal for a wide range of applications:

-

Affinity Purification: Biotinylated proteins can be easily captured from complex mixtures using streptavidin-coated resins or beads, allowing for highly specific purification.

-

Immunoassays: The high affinity of the biotin-streptavidin interaction is leveraged in sensitive detection methods like ELISA and Western blotting, where streptavidin conjugated to a reporter enzyme (e.g., HRP) is used to detect the biotinylated protein.

-

Protein Interaction Studies: Immobilizing a biotinylated "bait" protein on a streptavidin-coated surface is a common strategy in techniques like Surface Plasmon Resonance (SPR) and pull-down assays to study binding kinetics and identify interaction partners.

-

Cell and Molecular Imaging: Biotinylated probes can be detected with fluorescently labeled streptavidin for applications in flow cytometry and microscopy.

Biochemical Pathway and Experimental Workflow

The following diagrams illustrate the biochemical mechanism of the BirA enzyme and the general experimental workflow for in vitro protein biotinylation.

Caption: The two-step reaction mechanism of BirA-catalyzed protein biotinylation.

Caption: A generalized workflow for in vitro enzymatic protein biotinylation.

Protocols

Materials and Reagents

-

AviTag-Fused Protein of Interest (POI): Purified protein at a concentration of 1-10 mg/mL.

-

Recombinant BirA Ligase: Commercially available or purified in-house. A typical stock concentration is 1-2 mg/mL (~30-60 µM).

-

Reaction Buffer (10X): 500 mM Tris-HCl (pH 8.0).

-

D-Biotin Stock (10 mM): Dissolve biotin in 10 mM Tris-HCl (pH 8.0). Store at -20°C.

-

ATP Stock (100 mM): Dissolve ATP in sterile water, adjust pH to 7.0 with NaOH. Store at -20°C in aliquots.

-

MgCl₂ Stock (100 mM): Dissolve in sterile water.

-

Stop Solution (Optional): 0.5 M EDTA (pH 8.0).

-

Buffer Exchange Columns: Desalting columns (e.g., Zeba™ Spin Desalting Columns) for removing excess free biotin.

In Vitro Biotinylation Reaction

This protocol is for a standard 100 µL reaction. It can be scaled up or down as needed.

-

Thaw all components on ice.

-

Set up the reaction mixture in a microcentrifuge tube. Add the components in the order listed in Table 1 to avoid precipitation. Gently mix by pipetting after each addition.

-

Incubate the reaction. For most proteins, incubate at 25-30°C for 1-2 hours. Alternatively, the reaction can proceed overnight at 4°C.

-

(Optional) Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

Remove excess biotin. It is critical to remove unreacted free biotin before downstream applications, especially those involving streptavidin binding assays. Use a desalting column equilibrated with a suitable storage buffer (e.g., PBS) according to the manufacturer's instructions.

-

Store the biotinylated protein at 4°C for short-term use or in aliquots at -80°C for long-term storage.

Data Presentation and Quantitative Summary

Table 1: Example Reaction Setup (100 µL Total Volume)

| Component | Stock Concentration | Volume to Add | Final Concentration |

| AviTag-Protein | 5 mg/mL (~100 µM) | 20 µL | 20 µM |

| 10X Reaction Buffer | 500 mM Tris pH 8.0 | 10 µL | 50 mM |

| D-Biotin | 10 mM | 1 µL | 100 µM |

| ATP | 100 mM | 1 µL | 1 mM |

| MgCl₂ | 100 mM | 1 µL | 1 mM |

| BirA Ligase | 35 µM (~1.2 mg/mL) | 2 µL | 0.7 µM |

| Nuclease-Free Water | - | 65 µL | - |

| Total Volume | - | 100 µL | - |

Note: The optimal ratio of BirA to target protein may need to be determined empirically but a 1:30 to 1:50 molar ratio is a good starting point.

Verification of Biotinylation

Successful biotinylation can be confirmed using several methods:

-

Streptavidin Gel-Shift Assay: Mix a small aliquot of the biotinylated protein with an excess of streptavidin and run on an SDS-PAGE gel. The biotinylated protein will bind to streptavidin, causing a noticeable shift in its molecular weight.

-

Western Blot: Run the biotinylated protein on an SDS-PAGE gel, transfer to a PVDF or nitrocellulose membrane, and probe with streptavidin-HRP conjugate for chemiluminescent detection. This is a highly sensitive method for confirming biotinylation.

Table 2: Comparison of Biotinylation Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| HABA Assay | Displacement of 2-(4-hydroxyazobenzene) benzoic acid (HABA) dye from avidin by biotin, causing a change in absorbance at 500 nm. | Simple, uses standard spectrophotometer. | Low sensitivity, requires large amounts of protein, interference from free biotin. |

| Fluorescence-Based Assays | Displacement of a fluorescent probe from avidin/streptavidin. | High sensitivity. | Requires a fluorometer, can be expensive. |

| Mass Spectrometry | Direct measurement of the mass increase corresponding to the addition of a biotin molecule (226.3 Da). | Highly accurate and precise, provides site-specific information. | Requires specialized equipment and expertise. |

| Traceable Biotin Reagents | Use of specialized biotin reagents with a built-in UV-traceable chromophore. | Allows for simple quantification via spectrophotometry. | Only applicable if using these specific commercial reagents for chemical biotinylation. |

Troubleshooting

Table 3: Troubleshooting Guide for In Vitro Biotinylation

| Problem | Possible Cause | Suggested Solution |

| Low or no biotinylation | Inactive BirA enzyme. | Use a fresh aliquot of BirA; confirm its activity with a positive control substrate. |

| Degraded ATP. | Use a fresh aliquot of ATP stock solution. | |

| Inaccessible AviTag. | Ensure the AviTag is fused to a flexible terminus (N- or C-) of the protein and is not sterically hindered. Consider adding a flexible linker (e.g., Gly-Ser repeats). | |

| Insufficient incubation time/temperature. | Increase incubation time to overnight at 4°C or optimize the temperature (25-37°C). | |

| Protein Precipitation | High protein concentration. | Reduce the concentration of the target protein in the reaction. |

| Buffer incompatibility. | Perform a buffer exchange on the purified protein into a compatible buffer (e.g., Tris or HEPES) prior to setting up the reaction. | |

| High background in downstream assays | Incomplete removal of free biotin. | Ensure thorough buffer exchange using a desalting column or dialysis after the reaction. |

| Non-specific binding. | For Western blots, use an appropriate blocking buffer (e.g., 5% BSA in TBST). |

References

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Biotinylation Of Recombinant Proteins | Peak Proteins [peakproteins.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

Application Note: Biotinyl-CoA Synthetase Assay Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinyl-CoA synthetase (EC 6.2.1.11), also known as biotin-CoA ligase, is a crucial enzyme in biotin metabolism. It catalyzes the ATP-dependent formation of this compound from biotin and Coenzyme A (CoA). This reaction proceeds via a biotinyl-adenylate intermediate and releases AMP and pyrophosphate (PPi). The activity of this compound synthetase is vital for various metabolic pathways where this compound serves as a precursor. Accurate and efficient measurement of its enzymatic activity is essential for studying its function, characterizing its inhibitors, and for applications in drug discovery and metabolic engineering.

This application note provides detailed protocols for two distinct assays to measure this compound synthetase activity: a coupled fluorometric assay and a pyrophosphate detection assay.

Principle of the Assays

This compound synthetase catalyzes the following reaction:

ATP + Biotin + CoA ⇌ this compound + AMP + PPi

The assays described herein quantify the activity of the enzyme by measuring the production of one of the reaction products.

-

Coupled Fluorometric Assay: This is an endpoint assay that indirectly measures the formation of this compound. The this compound produced is subsequently oxidized by acyl-CoA oxidase (ACO), generating hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (POD) to oxidize a fluorogenic substrate (e.g., homovanillic acid), resulting in a fluorescent product that can be quantified. The fluorescence intensity is directly proportional to the amount of this compound produced.

-

Pyrophosphate Detection Assay: This is a continuous assay that measures the rate of pyrophosphate (PPi) release. The PPi is enzymatically converted to inorganic phosphate (Pi) by inorganic pyrophosphatase. The Pi is then used in a series of coupled enzymatic reactions that lead to the production of a fluorescent or colorimetric signal. The rate of signal generation is proportional to the rate of this compound synthetase activity.

Data Presentation

| Parameter | Coupled Fluorometric Assay | Pyrophosphate Detection Assay |

| Detection Method | Fluorescence (Endpoint) | Fluorescence or Colorimetric (Kinetic) |

| Measured Product | This compound (indirectly) | Pyrophosphate (PPi) |

| Assay Range | 5 - 200 nmol/mL of biotin[1] | As low as 1.8 µM PPi[2] |

| Assay Time | ~ 90 minutes[1] | Continuous, typically 30-60 minutes[2] |

| Typical Substrates | Biotin, ATP, CoA | Biotin, ATP, CoA |

| Key Coupling Enzymes | Acyl-CoA Oxidase, Peroxidase[1] | Inorganic Pyrophosphatase, other enzymes depending on the kit |

Experimental Protocols

Protocol 1: Coupled Fluorometric Assay for this compound Synthetase

This protocol is adapted from the method described by Tanaka et al. for the enzymatic assay of biotin.

A. Materials and Reagents

-

This compound synthetase (BCS) from a suitable source (e.g., Mycoplana sp.)

-

Acyl-CoA Oxidase (ACO)

-

Horseradish Peroxidase (POD)

-

Biotin

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4 and pH 8.5)

-

Homovanillic acid

-

Microplate reader with fluorescence detection (Excitation: 315 nm, Emission: 425 nm)

-

96-well black microplates

B. Reagent Preparation

-

BCS Reaction Buffer (pH 7.4): 100 mM Tris-HCl containing 10 mM MgCl₂.

-

Substrate Stock Solutions:

-

10 mM Biotin in water

-

3 mM CoA in water

-

20 mM ATP in water

-

-

Enzyme Stock Solutions:

-

This compound synthetase (BCS): Prepare a stock solution of 0.2 units/mL in Tris-HCl buffer.

-

Acyl-CoA Oxidase (ACO): Prepare a stock solution of 2.0 units/mL in Tris-HCl buffer.

-

-

Detection Reagent (prepare fresh): 2.8 mL of 100 mM Tris-HCl (pH 8.5) containing 0.1 mM homovanillic acid and 15 units of POD.

C. Experimental Workflow

Caption: Coupled fluorometric assay workflow.

D. Assay Procedure

-

This compound Synthesis Reaction:

-

In a microcentrifuge tube, prepare the following reaction mixture (total volume 0.2 mL):

-

100 µL of BCS Reaction Buffer (pH 7.4)

-

20 µL of 20 mM ATP

-

10 µL of 3 mM CoA

-

10 µL of Biotin standard or unknown sample

-

Add water to a final volume of 190 µL.

-

-

Initiate the reaction by adding 10 µL of BCS solution (0.02 units).

-

Incubate at 30°C for 60 minutes.

-

-

Coupled Reaction:

-

To the reaction mixture from the previous step, add 10 µL of ACO solution (0.2 units).

-

The incubation can proceed as part of the detection step.

-

-

Fluorometric Detection:

-

Transfer the 0.2 mL reaction mixture to a well of a 96-well plate.

-

Add 2.8 mL of the Detection Reagent to each well.

-

Incubate at 30°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at 315 nm and emission at 425 nm.

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of biotin (e.g., 0, 5, 10, 25, 50, 100, 200 nmol/mL).

-

Plot the fluorescence intensity against the biotin concentration to determine the concentration of biotin in unknown samples.

-

Protocol 2: Pyrophosphate (PPi) Detection Assay for this compound Synthetase

This protocol provides a general framework for a continuous kinetic assay using a commercial pyrophosphate detection kit. The specific reagent volumes and concentrations may need to be optimized based on the kit manufacturer's instructions.

A. Materials and Reagents

-

This compound synthetase (BCS)

-

Biotin

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Reaction buffer (e.g., Tris-HCl or HEPES, pH 7.5)

-

Commercial Pyrophosphate Assay Kit (e.g., PiPer™ Pyrophosphate Assay Kit or similar)

-

Microplate reader with fluorescence or absorbance detection capabilities

-

96-well clear or black microplates

B. Reagent Preparation

-

BCS Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

-

Substrate Stock Solutions:

-

10 mM Biotin in water

-

10 mM CoA in water

-

10 mM ATP in water

-

-

BCS Stock Solution: Prepare a stock solution of this compound synthetase of known concentration. The final concentration in the assay will need to be optimized to achieve a linear reaction rate.

-

Pyrophosphate Detection Reagents: Prepare the reagents from the commercial kit according to the manufacturer's instructions. This typically includes an enzyme mix and a probe/developer solution.

C. Experimental Workflow

Caption: Pyrophosphate detection assay workflow.

D. Assay Procedure

-

Standard Curve:

-

Prepare a pyrophosphate standard curve according to the kit manufacturer's protocol. This will be used to convert the rate of signal change to the rate of PPi production.

-

-

Reaction Setup:

-

In a 96-well plate, add the following components to each well (for a final volume of 100 µL):

-

50 µL of 2x BCS Reaction Buffer

-

10 µL of 10x ATP stock

-

10 µL of 10x Biotin stock

-

10 µL of 10x CoA stock

-

Reagents from the pyrophosphate detection kit as per the manufacturer's instructions.

-

Water to bring the volume to 90 µL.

-

-

-

Initiate the Reaction:

-

Start the reaction by adding 10 µL of the this compound synthetase solution to each well.

-

Immediately place the plate in the microplate reader.

-

-

Measurement:

-

Measure the fluorescence or absorbance kinetically at the appropriate wavelengths (e.g., for Amplex Red-based assays, excitation ~530-560 nm and emission ~590 nm).

-

Record data points every 30-60 seconds for a period of 30-60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence or absorbance values against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Use the pyrophosphate standard curve to convert the rate of signal change (e.g., RFU/min) to the rate of PPi formation (e.g., µM/min).

-

The specific activity of the enzyme can be calculated using the following formula: Specific Activity (U/mg) = (Rate of PPi formation (µmol/min) / mg of enzyme in the reaction)

-

Conclusion

The choice of assay for this compound synthetase depends on the specific research needs. The coupled fluorometric assay is a robust endpoint method suitable for quantifying the total amount of product formed. The pyrophosphate detection assay offers the advantage of being a continuous kinetic assay, which is ideal for enzyme characterization, inhibitor screening, and high-throughput applications. Both protocols provide reliable and sensitive methods for measuring the activity of this compound synthetase.

References

Application Notes and Protocols for Site-Specific Protein Labeling Using Biotin-Coenzyme A Conjugates

Introduction

Protein biotinylation is a powerful and versatile technique for labeling proteins for a variety of applications, including affinity purification, immobilization, and detection. While traditional methods involve either chemical modification of reactive amino acid side chains or enzymatic labeling using biotin ligases like BirA, a highly specific chemoenzymatic approach utilizing a biotin-coenzyme A (Biotin-CoA) conjugate and a phosphopantetheinyl transferase (PPTase) offers a robust method for site-specific protein modification.

It is important to clarify that Biotinyl-CoA itself is not typically used as a direct labeling reagent. Instead, a biotin moiety is chemically conjugated to Coenzyme A (CoA) to create a Biotin-CoA substrate. This substrate is then used by a PPTase enzyme to transfer the biotin-phosphopantetheinyl group to a specific serine residue within a recognition peptide tag that has been genetically fused to the protein of interest. This method provides exquisite control over the site of biotinylation, resulting in a homogeneously labeled protein population.

These application notes provide a detailed overview and protocols for the site-specific labeling of proteins using the Sfp phosphopantetheinyl transferase and a Biotin-CoA conjugate.

Principle of the Method

The Sfp phosphopantetheinyl transferase, originally from Bacillus subtilis, is a highly efficient enzyme that catalyzes the transfer of the phosphopantetheinyl (Ppant) moiety from Coenzyme A (CoA) to a conserved serine residue within a specific carrier protein domain or a short peptide tag.[1][2][3][4][5] Sfp exhibits remarkable substrate promiscuity, allowing for the use of CoA conjugates derivatized with various molecules, including biotin.

The overall strategy involves three key components:

-

The Target Protein with a Recognition Tag: The protein of interest is genetically engineered to include a small peptide tag that is recognized by the Sfp enzyme. Common tags include the Peptidyl Carrier Protein (PCP) domain, or shorter, more versatile tags like the 11-residue ybbR tag (DSLEFIASKLA) or the S6 tag.

-

The Sfp Phosphopantetheinyl Transferase: This enzyme acts as the catalyst for the labeling reaction.

-

Biotin-Coenzyme A (Biotin-CoA) Conjugate: A synthetic conjugate where biotin is attached to the thiol group of Coenzyme A. This serves as the donor of the biotin-phosphopantetheinyl group.

The Sfp enzyme specifically recognizes the tagged protein and transfers the Biotin-Ppant group from Biotin-CoA to the specific serine residue on the tag, forming a stable covalent bond.

Quantitative Data

The Sfp-mediated biotinylation is known for its high efficiency and specificity. The following table summarizes key quantitative parameters of this labeling method.

| Parameter | Value | Notes |

| Labeling Efficiency | >80% | Efficiency can be influenced by the accessibility of the tag and reaction conditions. |

| Reaction Time | 15-30 minutes | For labeling in cell lysates or on cell surfaces at submicromolar concentrations. |

| Enzyme Concentration | 0.3 - 1 µM | Typical concentration range for efficient labeling. |

| Biotin-CoA Concentration | 5 - 10 µM | A molar excess of the Biotin-CoA conjugate is typically used. |

| Tag Length | 11 amino acids (ybbR tag) | Shorter tags are less likely to interfere with protein function. |

Experimental Protocols

This section provides detailed protocols for the expression and purification of the Sfp enzyme, the synthesis of the Biotin-CoA conjugate, and the final protein labeling reaction.

Protocol 1: Expression and Purification of Sfp Phosphopantetheinyl Transferase

This protocol describes the expression of His-tagged Sfp in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

pET vector containing the Sfp gene with a hexahistidine (6xHis) tag

-

E. coli BL21(DE3) competent cells

-

LB Broth and LB agar plates with appropriate antibiotic (e.g., kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity resin

-

Dialysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Glycerol

Procedure:

-

Transformation: Transform the Sfp expression plasmid into E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. Continue to grow the culture overnight at 18-20°C.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with 10 column volumes of Wash Buffer.

-

Elution: Elute the Sfp enzyme with 5 column volumes of Elution Buffer.

-

Dialysis: Dialyze the eluted fractions against Dialysis Buffer overnight at 4°C.

-

Storage: Add glycerol to a final concentration of 20% and store the purified Sfp enzyme in aliquots at -80°C.

Protocol 2: Synthesis of Biotin-CoA Conjugate

This protocol describes the synthesis of Biotin-CoA via a Michael addition reaction between maleimide-functionalized biotin and the free thiol of Coenzyme A.

Materials:

-

Biotin-maleimide

-

Coenzyme A (free acid)

-

Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (50 mM Tris-HCl pH 7.5)

-

HPLC system for purification

Procedure:

-

Dissolve Reagents: Dissolve a 1.5-fold molar excess of biotin-maleimide in a minimal amount of DMSO. Dissolve Coenzyme A in the Reaction Buffer.

-

Reaction: Add the biotin-maleimide solution to the Coenzyme A solution. The final concentration of CoA should be around 5-10 mM.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

-

Purification: Purify the Biotin-CoA conjugate by reverse-phase HPLC.

-

Verification: Confirm the identity of the product by mass spectrometry.

-

Storage: Lyophilize the purified Biotin-CoA and store at -20°C or -80°C.

Protocol 3: Sfp-Mediated Biotinylation of a Tagged Protein

This protocol provides a general procedure for the in vitro biotinylation of a protein containing a ybbR or similar recognition tag.

Materials:

-

Purified target protein with a recognition tag (e.g., ybbR-tagged protein)

-

Purified Sfp enzyme

-

Biotin-CoA conjugate

-

Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2)

-

10X Reaction Buffer stock (500 mM Tris-HCl pH 7.5, 100 mM MgCl2)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

-

Purified tagged protein (to a final concentration of 10-20 µM)

-

Biotin-CoA (to a final concentration of 40-50 µM)

-

Purified Sfp enzyme (to a final concentration of 1-2 µM)

-

10X Reaction Buffer (to a final 1X concentration)

-

Nuclease-free water to the final reaction volume.

-

-

Incubation: Incubate the reaction mixture at room temperature (or 37°C for some applications) for 30-60 minutes.

-

Stopping the Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 20 mM to chelate the Mg2+.

-

Analysis of Labeling: Verify the biotinylation of the target protein by methods such as:

-

Gel Shift Assay: Run the labeled and unlabeled protein on an SDS-PAGE gel. The biotinylated protein can be detected by blotting with streptavidin-HRP.

-

Mass Spectrometry: Analyze the mass of the protein to confirm the addition of the biotin-phosphopantetheinyl group.

-

-

Purification of Labeled Protein (Optional): If necessary, the labeled protein can be purified from the reaction mixture using standard chromatography techniques (e.g., size exclusion chromatography) to remove the Sfp enzyme and excess Biotin-CoA.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for chemoenzymatic protein biotinylation.

Caption: Mechanism of Sfp-catalyzed biotinylation.

References

- 1. Site-specific protein labeling by Sfp phosphopantetheinyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-specific protein labeling by Sfp phosphopantetheinyl transferase | Springer Nature Experiments [experiments.springernature.com]

- 3. [PDF] Site-specific protein labeling by Sfp phosphopantetheinyl transferase | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Site-Specific Antibody Biotinylation using Biotin Ligase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in a vast array of life science applications. The remarkably strong and specific interaction between biotin and avidin or streptavidin (with a dissociation constant, Kd, in the order of 10⁻¹⁵ M) allows for sensitive and robust detection, purification, and immobilization of proteins, including antibodies.[1] While traditional chemical biotinylation methods, often employing N-hydroxysuccinimide (NHS) esters of biotin, are widely used, they typically target primary amines (lysine residues) and can result in heterogeneous products with inconsistent labeling and potential loss of antibody function if lysines within the antigen-binding site are modified.[1][2]

Enzymatic biotinylation offers a highly specific and controlled alternative, ensuring a homogenous product with a defined biotin-to-antibody ratio. This method utilizes the bacterial enzyme Biotin Ligase (BirA) from E. coli, which catalyzes the covalent attachment of biotin to a specific 15-amino acid recognition sequence known as the AviTag (GLNDIFEAQKIEWHE).[1][3] For this technique to be employed, the antibody of interest must be recombinantly expressed to include the AviTag at a specific site, for instance, at the N- or C-terminus or within an exposed loop.

It is a common misconception that Biotinyl-CoA is the direct biotin donor in this reaction. The BirA enzyme, in fact, utilizes D-biotin and ATP to generate an activated intermediate, biotinyl-5'-adenylate, which then reacts with the specific lysine residue within the AviTag.

These application notes provide a detailed protocol for the in vitro enzymatic biotinylation of an AviTag-containing antibody using BirA ligase.

Principle of Enzymatic Biotinylation

The BirA-catalyzed biotinylation is a two-step enzymatic reaction:

-

Activation of Biotin: BirA utilizes ATP to activate the carboxyl group of D-biotin, forming a highly reactive biotinyl-5'-adenylate intermediate and releasing pyrophosphate (PPi).

-

Transfer of Biotin: The activated biotinyl group is then transferred from the enzyme's active site to the epsilon-amino group of a specific lysine residue within the AviTag sequence of the target antibody, forming a stable amide bond.

This highly specific reaction ensures that biotin is attached only at the pre-determined site, preserving the antibody's antigen-binding affinity and function.

Signaling Pathway Diagram

Caption: Mechanism of BirA-catalyzed site-specific biotinylation.

Experimental Protocols

I. Preparation of Reagents

Proper preparation of reagents is critical for successful enzymatic biotinylation.

1. Antibody Preparation:

-

The antibody to be biotinylated must contain an AviTag sequence.

-

The antibody should be purified and in a buffer free of interfering substances. Agents like sodium chloride (>100 mM), glycerol (>5%), and ammonium sulfate can inhibit BirA activity.

-

If the antibody is in an incompatible buffer, perform buffer exchange into a suitable reaction buffer (e.g., 50 mM Bicine, pH 8.3 or 10 mM Tris-HCl, pH 8.0).

-

The antibody concentration should ideally be between 0.5-1 mg/mL. For optimal reaction rates, the final substrate concentration in the reaction should be as high as possible (up to 40 µM).

2. Stock Solutions:

-

10X Reaction Buffer (Biomix A): 0.5 M Bicine buffer, pH 8.3. Bicine is recommended as biotin and biotinylated proteins are more soluble in it.

-

10X Biotin/ATP Mix (Biomix B): 100 mM ATP, 100 mM MgCl₂, and 500 µM D-biotin. Thaw on ice and refreeze immediately after use to prevent ATP hydrolysis.

-

BirA Enzyme: Store at -80°C. Thaw on ice before use.

II. In Vitro Biotinylation Reaction

This protocol is a general guideline. Optimal conditions may vary depending on the specific antibody and should be determined empirically.

Reaction Setup:

-

In a microcentrifuge tube, combine the following components in the specified order. The example below is for a 100 µL final reaction volume.

| Component | Volume (µL) for 100 µL reaction | Final Concentration |

| Nuclease-free water | to 100 µL | - |

| 10X Reaction Buffer (Biomix A) | 10 | 50 mM Bicine, pH 8.3 |

| 10X Biotin/ATP Mix (Biomix B) | 10 | 10 mM ATP, 10 mM MgCl₂, 50 µM D-biotin |

| AviTag-Antibody (e.g., at 1 mg/mL) | X µL (to desired final concentration) | e.g., 0.5-1 mg/mL |

| BirA Enzyme (e.g., at 1 mg/mL) | 0.2-0.5 µL | 10-50 µg/mL |

Note: The amount of BirA enzyme can be adjusted. A common starting point is 2.5 µg of BirA for every 10 nmol of antibody substrate.

Incubation:

-

Mix the components gently by pipetting.

-

Incubate the reaction at 30-37°C for 1 hour. Alternatively, the reaction can be performed at room temperature for 2 hours or overnight at 4°C.

III. Post-Reaction Procedures

1. Stopping the Reaction (Optional):

-

For most applications, stopping the reaction is not necessary as the biotinylated antibody can be used directly.

-

If required, the reaction can be stopped by adding EDTA to a final concentration of 20 mM to chelate the Mg²⁺, which is essential for BirA activity.

2. Removal of Excess Biotin (Optional but Recommended):

-

To remove unreacted biotin and other reaction components, perform buffer exchange using dialysis or a desalting column (e.g., G-25) into a suitable storage buffer (e.g., PBS).

3. Verification of Biotinylation:

-

The success of the biotinylation can be confirmed using a gel-shift assay. Mix a small aliquot of the biotinylated antibody with streptavidin and run on an SDS-PAGE gel. A successfully biotinylated antibody will show a shift in its molecular weight upon binding to streptavidin.

-

Alternatively, mass spectrometry can be used to confirm the addition of the biotin moiety.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymatic biotinylation reaction.

Table 1: Reaction Component Concentrations

| Component | Recommended Starting Concentration | Range | Reference(s) |

| AviTag-Antibody | 0.5 - 1 mg/mL | Up to 40 µM | |

| BirA Enzyme | 10 - 50 µg/mL | 2.5 µg per 10 nmol substrate | |

| ATP | 10 mM | - | |

| D-Biotin | 50 µM | - | |

| MgCl₂ | 10 mM | - | |

| Reaction Buffer | 50 mM Bicine, pH 8.3 | Tris or HEPES, pH 7.5-8.3 |

Table 2: Incubation Parameters

| Parameter | Recommended Condition | Alternative Conditions | Reference(s) |

| Temperature | 30 - 37°C | Room Temperature, 4°C | |

| Time | 1 hour | 2 hours (RT), Overnight (4°C) |

Experimental Workflow Diagram

Caption: Workflow for enzymatic biotinylation of an AviTag-antibody.

References

Application Notes: Proximity-Dependent Biotinylation for Studying Protein-Protein Interactions

Introduction

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes in both health and disease. While traditional methods like co-immunoprecipitation and yeast two-hybrid have been invaluable, they often fail to capture transient, weak, or context-dependent interactions. Proximity-dependent biotinylation has emerged as a powerful in vivo technique to overcome these limitations.

This application note details the use of enzyme-catalyzed proximity labeling, a method commonly referred to as BioID (Proximity-Dependent Biotin Identification), to map protein interactomes in a cellular environment.[1][2] The core of this technology is a promiscuous biotin ligase, typically a mutated version of the E. coli enzyme BirA, which is fused to a protein of interest (the "bait").[3] When expressed in living cells and supplied with biotin, this enzyme releases a highly reactive biotin intermediate (biotinyl-5'-AMP) that covalently labels proteins within a nanometer-scale radius.[4][5] These biotin-tagged proteins (the "prey") can then be efficiently isolated using streptavidin affinity purification and identified by mass spectrometry.

It is important to clarify the terminology regarding the labeling agent. The reactive molecule that biotinylates proximal proteins is biotinyl-5'-AMP , generated from biotin and ATP by the ligase. While Coenzyme A (CoA) is a critical component in the natural biological context of biotin-dependent enzymes—for example, Acetyl-CoA Carboxylase (ACC) uses acetyl-CoA as a substrate—the labeling agent in proximity labeling experiments is not Biotinyl-CoA, but the activated biotinyl-5'-AMP intermediate.

Principle of the Method

The most widely used enzyme for proximity labeling is a mutant of the E. coli biotin ligase BirA, containing an R118G substitution (termed BirA* or BioID). In its wild-type form, BirA catalyzes a two-step reaction:

-

It activates biotin using ATP to form biotinyl-5'-AMP. This intermediate is tightly bound within the enzyme's active site.

-

It then transfers the activated biotin to a specific lysine residue on its natural substrate, the Biotin Carboxyl Carrier Protein (BCCP) of Acetyl-CoA Carboxylase.

The R118G mutation in BioID reduces the enzyme's affinity for the reactive biotinyl-5'-AMP intermediate, causing its premature release from the active site. This highly reactive but short-lived molecule diffuses locally and covalently attaches to the side chains of accessible lysine residues on nearby proteins, effectively "painting" the bait's molecular neighborhood with biotin. This process allows for the capture of a "history" of proximal associations, including both stable and transient interactions, that occur during the labeling period.

Figure 1: Mechanism of Proximity-Dependent Biotinylation (BioID).

The Natural Role of Biotin: The Acetyl-CoA Carboxylase Model

To understand the context from which the BioID tool was derived, it is helpful to examine the natural function of its components. In E. coli, BirA's sole substrate is the BCCP subunit of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in fatty acid biosynthesis, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction also proceeds in two steps, but involves three distinct protein components: Biotin Carboxylase (BC), Biotin Carboxyl Carrier Protein (BCCP), and Carboxyltransferase (CT). The biotin molecule, attached to BCCP, acts as a swinging arm, acquiring a carboxyl group from the BC active site and transferring it to acetyl-CoA in the CT active site.

Figure 2: Natural reaction of Acetyl-CoA Carboxylase.

Quantitative Data Summary

Proximity labeling experiments yield rich datasets. The efficiency and specificity of the labeling are critical parameters. The tables below summarize key quantitative data from the literature regarding the catalytic efficiency of biotin-dependent enzymes and the performance of related detection methods.

Table 1: Catalytic Efficiency of Biotin Carboxylase with Different Substrates

| Enzyme Component | Substrate | K_m (mM) | V_max (min⁻¹) | Catalytic Efficiency (V/K) Improvement | Reference |

|---|---|---|---|---|---|

| Biotin Carboxylase | holoBCCP87* | 0.16 ± 0.05 | 1000.8 ± 182.0 | 8000-fold greater than with free biotin | |

| Carboxyltransferase | holoBCCP87* | 0.45 ± 0.07 | 2031.8 ± 231.0 | 2000-fold greater than with free biotin |

*holoBCCP87 refers to the biotinylated 87-residue C-terminal domain of the Biotin Carboxyl Carrier Protein.

Table 2: Comparison of Mass Spectrometry Detection Methods for Biotinylated Peptides

| Method | Key Feature | Improvement in Detection | Reference |

|---|---|---|---|

| DiDBiT (Direct Detection of Biotin-containing Tags) | Proteins are digested before enrichment of biotinylated peptides. | ~200-fold improvement in direct detection of biotinylated proteins vs. conventional methods. | |

| DiDBiT with AHA-biotin* | Direct MS detection of newly synthesized proteins. | >20-fold improvement in direct detection of biotin-tagged peptides vs. conventional methods. |

*AHA (azidohomoalanine) is a noncanonical amino acid incorporated into new proteins, followed by click chemistry tagging with biotin.

Protocols

The overall workflow for a BioID experiment involves three main stages: 1) Generation and validation of the bait-ligase fusion construct, 2) Biotin labeling and affinity purification of prey proteins, and 3) Identification of prey proteins by mass spectrometry.

Figure 3: General experimental workflow for a BioID study.

Protocol 1: Generation and Validation of BioID Fusion Protein

Objective: To create and validate a stable cell line expressing the bait protein fused to the promiscuous biotin ligase (BioID).

Materials:

-

pcDNA vector containing BioID sequence (e.g., pcDNA3.1 mycBioID)

-

cDNA of the protein of interest (POI)

-

Restriction enzymes and T4 DNA ligase

-

Mammalian cell line of choice and appropriate culture medium

-

Transfection reagent

-

Selection antibiotic (e.g., G418, Puromycin)

-

Antibodies: anti-fusion tag (e.g., anti-myc), anti-POI

-

Streptavidin-HRP conjugate for Western blotting

Methodology:

-

Cloning: Subclone the POI cDNA into the BioID expression vector to create an N- or C-terminal fusion construct. Verify the final construct by sequencing.

-

Transfection: Transfect the chosen cell line with the BioID-POI fusion construct. As a negative control, transfect a parallel set of cells with a vector expressing BioID alone.

-

Stable Cell Line Generation: Two days post-transfection, begin selection by adding the appropriate antibiotic to the culture medium. Culture for 2-3 weeks, replacing the medium every 3-4 days, until resistant colonies are formed.

-

Expression Validation (Western Blot): a. Expand individual clones and prepare cell lysates. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe with an antibody against the fusion tag (e.g., myc) or the POI to confirm the expression and correct molecular weight of the fusion protein.

-

Biotinylation Activity Test (Western Blot): a. Culture validated clones in medium supplemented with 50 µM biotin for 16-24 hours. b. Prepare cell lysates and perform a Western blot as above. c. Probe the membrane with streptavidin-HRP to visualize the pattern of biotinylated proteins. A smear of biotinylated bands, including a prominent band at the molecular weight of the auto-biotinylated fusion protein, indicates activity.

-

Localization Validation (Immunofluorescence): a. Grow cells on glass coverslips. b. Fix, permeabilize, and stain the cells with an antibody against the fusion tag or POI. c. Image using confocal microscopy to confirm that the fusion protein localizes to the expected subcellular compartment.

Protocol 2: Large-Scale Pull-Down for Mass Spectrometry

Objective: To label, isolate, and digest biotinylated proteins from the validated stable cell line for subsequent mass spectrometry analysis.

Materials:

-

Validated BioID-POI and BioID-only stable cell lines

-

Culture medium supplemented with 50 µM Biotin

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

Streptavidin-conjugated magnetic beads

-

Wash Buffers (e.g., high salt, urea-based)

-

Ammonium bicarbonate

-

DTT and Iodoacetamide

-

Trypsin (mass spectrometry grade)

Methodology:

-

Cell Culture and Labeling: Expand the BioID-POI and BioID-only control cells to a large scale (e.g., 5-10 x 15 cm plates per replicate). Add 50 µM biotin to the culture medium and incubate for 16-24 hours.

-

Cell Lysis: a. Wash cells with ice-cold PBS. b. Harvest cells and lyse in a strong denaturing buffer (e.g., RIPA buffer) to disrupt protein complexes and ensure solubilization. c. Sonicate the lysate to shear DNA and reduce viscosity. d. Clarify the lysate by centrifugation.

-

Affinity Purification: a. Incubate the clarified lysate with pre-washed streptavidin beads for 3-4 hours at 4°C with rotation. b. Pellet the beads and discard the supernatant. c. Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt buffer, urea buffer, and ammonium bicarbonate.

-

On-Bead Digestion: a. Resuspend the beads in ammonium bicarbonate buffer. b. Reduce disulfide bonds with DTT (e.g., 10 mM at 56°C for 30 min). c. Alkylate cysteine residues with iodoacetamide (e.g., 55 mM at room temperature in the dark for 20 min). d. Add trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.

-

Peptide Recovery: Collect the supernatant containing the peptides. Perform a second elution/wash to maximize peptide recovery and combine the supernatants.

-

Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent prior to mass spectrometry.

Protocol 3: Mass Spectrometry and Data Analysis

Objective: To identify and quantify the proteins captured in the BioID experiment and determine high-confidence proximity interactors.

Methodology:

-